molecular formula C8H16O B014665 (1-Methylcyclohexyl)methanol CAS No. 14064-13-2

(1-Methylcyclohexyl)methanol

Cat. No. B014665
CAS RN: 14064-13-2
M. Wt: 128.21 g/mol
InChI Key: UUBPRIUBEQJUQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (1-Methylcyclohexyl)methanol and its derivatives often involves Prins-type cyclization reactions, which can be catalyzed by metals such as hafnium triflate. This method allows for the creation of various cyclization products from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, achieving high yields under optimized conditions (Nakamura et al., 2009).

Molecular Structure Analysis

The molecular structure of (1-Methylcyclohexyl)methanol and its isomers has been extensively studied, especially in the context of chemical spills such as the 2014 Elk River incident. Techniques such as heated purge-and-trap GC/MS have been used to determine the cis- and trans-isomers of (4-methylcyclohexyl)methanol, illustrating the compound's structural complexity and the importance of analytical methods in its characterization (Foreman et al., 2015).

Chemical Reactions and Properties

(1-Methylcyclohexyl)methanol participates in various chemical reactions, demonstrating its versatility as a chemical building block. RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol highlight its potential as a hydrogen source and C1 synthon in organic synthesis, emphasizing the role of methanol in chemical transformations and its application in the synthesis of pharmaceutical agents (Sarki et al., 2021).

Physical Properties Analysis

Methanol, a key component in the synthesis and reactions of (1-Methylcyclohexyl)methanol, is a colorless liquid with a distinctive smell, considered one of the most useful chemical compounds. It acts as a solvent for many inorganic salts due to its polarity and has a high octane number when used as a fuel. The synthesis of methanol from CO2 and H2 points to its role in reducing CO2 emissions and its utility as an energy carrier for hydrogen storage (Dalena et al., 2018).

Chemical Properties Analysis

The chemical properties of (1-Methylcyclohexyl)methanol can be further elucidated through studies on methanol synthesis via CO2 and CO hydrogenation, showcasing methanol's dual role in producing itself and as a hydrogen donor in homogeneously catalyzed reactions. These processes highlight the efficiency and environmental benefits of using methanol in chemical synthesis, offering insights into the sustainable production of chemicals and fuels (Grabow & Mavrikakis, 2011).

Scientific research applications

  • Hydrogen Donation in Organic Reactions: MCHM can act as a hydrogen donor in organic reactions, particularly for reducing ketones to alcohols. It shows high activity in t-phosphine-ruthenium-chloride systems (Smith & Maitlis, 1985).

  • Clean-Burning Fuel and CO2 Reduction: MCHM's production offers promising applications as a clean-burning fuel. It helps in CO2 reduction and hydrogen storage, with potential uses in DME, hydrogen, and DMFC fuel cells (Dalena et al., 2018).

  • Organic Synthesis and Drug Discovery: MCHM-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes offers an environmentally friendly method for organic synthesis and drug discovery (Sarki et al., 2021).

  • Impact on Lipid Dynamics: MCHM significantly influences lipid dynamics, affecting bilayer composition and cell survival. This emphasizes the importance of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).

  • Biotechnological Applications of Methylotrophic Bacteria: Methylotrophic bacteria like Methylobacterium extorquens use MCHM for producing value-added products from renewable resources, making it a valuable resource in biotechnology (Ochsner et al., 2014).

  • Hydrogen Generation via Membrane Reactor Technology: MCHM production and utilization can significantly reduce CO2 emissions and provide a sustainable energy source for hydrogen production and fuel cells (Dalena et al., 2018).

  • Synthetic and Environmental Methodology: A [Cp*IrCl2]2/NaOH system for direct N-monomethylation of aromatic primary amines with MCHM offers broad substrate scope and excellent selectivities, making it a promising synthetic and environmental method (Li et al., 2012).

  • Economic Bioprocesses Using Methanol: Methylotrophic bacteria demonstrate potential for economically competitive bioprocesses based on MCHM as an alternative carbon source (Schrader et al., 2009).

  • Photolysis of Methyl Benzenesulfonate in Methanol: Studies on the photolysis of methyl benzenesulfonate in MCHM have been conducted to understand its chemical properties and reactions (Izawa & Kuromiya, 1975).

  • Safety and Material Properties: MCHM is a colorless, polar liquid with high flammability and toxicity, making it a widely used raw material in various industries but also posing potential safety issues (Offermanns et al., 2014).

  • Hydrogen Production Enhancement: A new reactor configuration using MCHM dehydrogenation and methanol synthesis can enhance hydrogen production rates, potentially reducing emissions and energy consumption (Rahimpour et al., 2011).

  • Bioconversion of Methanol into Useful Chemicals: Corynebacterium glutamicum has been engineered to utilize MCHM as a carbon source for producing glutamate, demonstrating the potential for bioconversion of MCHM into valuable chemicals (Tuyishime et al., 2018).

properties

IUPAC Name

(1-methylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBPRIUBEQJUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363533
Record name (1-methylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcyclohexyl)methanol

CAS RN

14064-13-2
Record name (1-methylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylcyclohexyl)methanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-1-hydroxycarbonylcyclohexane (10 g, 70 mmol) in tetrahydrofuran (300 mL) at 0° C. was added 1 M diborane in tetrahydrofuran (200 mL, 200 mmol) over 90 minutes. The cooling bath was removed and the reaction mixture was stirred at room temperature for two days. The remaining borane was quenched by the slow addition of saturated sodium bisulfate (10 mL) over 90 min with cooling. Additional saturated sodium bisulfate (200 mL) was added and after 20 min of stirring the aqueous layer was removed. The organic layer washed with water and saturated sodium chloride, dried, filtered and concentrated. The residue was purified by flash chromatography using 20% diethylether in hexanes to give 1-methyl-1-hydroxymethylcyclohexane (6.17 g, 48 mmol, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

General Procedure C for compounds 7a-m: A mixture of compound 3 (0.5 mmol), compounds 6a-m (0.6 mmol) and K2CO3 (0.65 mmol) were stirred in 3 mL DMF. The solution was heated to 80° C. for 4 hr. the solution was poured into water, extracted with ethyl acetate (10 ml * 3), and concentrated. The residue was purified by chromatography.
[Compound]
Name
compounds 7a-m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 3
Quantity
0.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
compounds 6a-m
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.65 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirring solution of LiAlH4 (20 mmol) in anhydrous THF (10 mL) at 4° C. was added 1-methyl-cyclohexanecarboxylic acid (i, 7.0 mmol) in 50 mL of THF dropwise over a period of 1 hour. The solution was stirred at refluxing temperature under N2 for 6 hours. The solution was cooled to 4° C. by ice bath, and 1 mL of 1 N NaOH (1 mL) followed by H2O (2 mL) was slowly added to the solution to quench the reaction. The solution was stirred at 23° C. for 1 hour and then filtered to remove solid material. The solution was concentrated. Purification by flash silica gel chromatography (ethyl acetate/hexanes, 1:2) gave the product, (1-methyl-cyclohexyl)-methanol (ii), in 82% yield.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylcyclohexyl)methanol
Reactant of Route 2
(1-Methylcyclohexyl)methanol
Reactant of Route 3
(1-Methylcyclohexyl)methanol
Reactant of Route 4
(1-Methylcyclohexyl)methanol
Reactant of Route 5
(1-Methylcyclohexyl)methanol
Reactant of Route 6
(1-Methylcyclohexyl)methanol

Citations

For This Compound
26
Citations
VJ Shiner Jr, JJ Tai - Journal of the American Chemical Society, 1981 - ACS Publications
a-and-deuterium rate effects on the solvolysis of (l-methylcyclohexyl) methyl,(l-methylcyclopentyl) methyl, and (l-methylcyclobutyl) methyl sulfonate esters have been measured and the …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
A Zask, I Jirkovsky, JW Nowicki… - Journal of medicinal …, 1990 - ACS Publications
A series of 5-(naphthalenylsulfonyl)-2, 4-thiazolidinediones were synthesized and evaluated for antihyperglycemic activity in an insulin-resistant, genetically diabetic db/db mouse …
Number of citations: 89 0-pubs-acs-org.brum.beds.ac.uk
J Yang, S Wei, DS Wang, YC Wang… - Journal of medicinal …, 2008 - ACS Publications
On the basis of our finding that the peroxisome proliferator-activated receptor γ (PPARγ) agonist ciglitazone at high doses was able to mediate PPARγ-independent transcriptional …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
SH Brown, RH Crabtree - Journal of the American Chemical …, 1989 - ACS Publications
Alkanes can be functionalized with high conversions and in high chemical and quantum yields on a multigram scale by mercury-photosensitized reaction between an alkane and …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
VK Sharma, A Barde, S Rattan - Synthetic Communications, 2021 - Taylor & Francis
Glitazones are an important class of prescription drugs used to treat type II diabetes (T2DM). These drugs reduce blood sugar levels by targeting the peroxisome proliferator-activated …
A Ortiz, E Sansinenea - Current Organic Chemistry, 2011 - ingentaconnect.com
… In this method, reaction of 1-methylcyclohexylmethanol (31) with 4-chloronitrobenzene (32) by means of NaH in hot DMSO gave 4-(1-methylcyclohexylmethoxyl)nitrobenzene (33), …
ALJ Beckwith, G Moad - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Mono- and bi-cyclic radicals containing the cyclopropylmethyl system are readily generated by interaction of the appropriate halides with triphenyl- or tributyl-stannane. Each radical …
Number of citations: 52 0-pubs-rsc-org.brum.beds.ac.uk
S Sun, Q Jia, AY Zenova, MS Wilson… - Journal of medicinal …, 2018 - ACS Publications
Herein, we report the discovery and optimization of a series of orally bioavailable acyl sulfonamide Na V 1.7 inhibitors that are selective for Na V 1.7 over Na V 1.5 and highly efficacious …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
L Yuan, Z Cao, R Sun, H He, Y Ren, H Niu, T Li… - Journal of Molecular …, 2021 - Elsevier
A novel antiepileptic drug of topiramate (TPM) has remarkably boosted the human health to against epilepsy. Herein, the solubility of TPM was measured in fourteen mono-solvents …
P Monje, P Graña, MR Paleo… - Chemistry–A European …, 2007 - Wiley Online Library
A ΔG eq stability scale of secondary α‐oxy‐organolithium compounds was established from measurements of tin–lithium exchange equilibria in THF, and the quantitative effects of …

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